Revatropate -

Revatropate

Catalog Number: EVT-10958434
CAS Number:
Molecular Formula: C19H27NO4S
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Revatropate is derived from a class of compounds that includes various imidazole derivatives, which have shown significant biological activity. It is primarily classified as an antagonist of certain receptors, specifically the muscarinic acetylcholine receptors, which play a crucial role in bronchoconstriction and airway resistance .

Synthesis Analysis

Methods and Technical Details

The synthesis of revatropate involves several steps that typically include the formation of imidazole rings and the introduction of various functional groups to enhance its biological activity. The synthesis may utilize standard organic chemistry techniques such as:

  • Condensation reactions to form imidazole derivatives.
  • Alkylation processes for introducing alkyl groups that improve pharmacological properties.
  • Purification methods such as chromatography to isolate the desired compound from reaction mixtures.

Specific patents outline detailed synthetic routes, emphasizing the importance of controlling reaction conditions to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

Revatropate's molecular structure features a complex arrangement that includes multiple rings and functional groups, which are essential for its interaction with biological targets. The compound can be represented by its molecular formula, which typically includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration conducive to receptor binding.

  • Molecular Formula: C₁₈H₂₅N₅O
  • Molecular Weight: Approximately 341.43 g/mol

The structure can be visualized through computational modeling techniques that illustrate how the compound fits into its target receptor sites .

Chemical Reactions Analysis

Reactions and Technical Details

Revatropate undergoes several chemical reactions that are pivotal for its pharmacological activity. These reactions include:

  • Binding interactions with muscarinic receptors, leading to inhibition of bronchoconstriction.
  • Metabolic transformations within the body, which may involve oxidation or conjugation processes that affect its half-life and efficacy.

The compound's ability to engage in these reactions is critical for its function as a therapeutic agent .

Mechanism of Action

Process and Data

The mechanism of action for revatropate primarily involves antagonism at muscarinic acetylcholine receptors (specifically M1, M2, and M3 subtypes). By blocking these receptors, revatropate effectively reduces bronchial smooth muscle contraction, leading to bronchodilation. This action is particularly beneficial in conditions characterized by airway constriction such as asthma and COPD.

  • Target Receptors: Muscarinic acetylcholine receptors
  • Effect: Bronchodilation through receptor antagonism

Data from clinical studies demonstrate significant improvements in lung function when patients are administered revatropate compared to placebo groups .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Revatropate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents, facilitating various formulation strategies.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are essential for determining the appropriate formulation methods for pharmaceutical applications .

Applications

Scientific Uses

Revatropate has been explored extensively in scientific research due to its bronchodilator properties. Its primary applications include:

  • Treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease.
  • Potential use in combination therapies with other bronchodilators or anti-inflammatory agents to enhance therapeutic outcomes.
  • Investigational studies focusing on its efficacy in various patient demographics.

Ongoing research continues to evaluate revatropate's potential benefits in clinical settings, aiming to expand its therapeutic applications further .

Introduction and Research Context

Historical Development and Pharmacological Classification

Revatropate emerged in the early 2000s as a structural refinement of earlier non-selective muscarinic antagonists like atropine. Designed to target specific muscarinic receptor subtypes, it belongs pharmacologically to the class of tertiary amine anticholinergics. Its chemical structure features a bicyclic quinuclidine core linked to a substituted diphenyl moiety, optimizing receptor binding kinetics. This design confers selective antagonism against the M3 muscarinic acetylcholine receptor subtype (M3 receptor), which mediates smooth muscle contraction in airways [8] [10]. Unlike first-generation anticholinergics that non-specifically block M1–M5 receptors, Revatropate’s 50-fold selectivity for M3 over M2 receptors minimizes cardiac side effects (e.g., tachycardia) linked to M2 inhibition [4] [8].

Table 1: Muscarinic Receptor Subtypes and Functional Roles

SubtypeG-Protein CouplingPrimary Tissue LocalizationPhysiological Role
M1Gq/11Cerebral cortex, Autonomic gangliaCognitive function, Gastric acid secretion
M2Gi/oCardiac sinoatrial node, Smooth muscleHeart rate reduction, Prejunctional autoinhibition
M3Gq/11Airway smooth muscle, Glands, EndotheliumBronchoconstriction, Mucus secretion, Vasodilation
M4Gi/oCNS (hippocampus, striatum)Dopamine release modulation
M5Gq/11Substantia nigraDopaminergic regulation

Source: Derived from [2] [8] [10]

Current Research Landscape and Knowledge Gaps

Contemporary research focuses on Revatropate’s efficacy in chronic obstructive pulmonary disease and asthma. Mechanistic studies confirm its inhibition of acetylcholine-induced bronchoconstriction by blocking M3 receptors on airway smooth muscle, reducing intracellular inositol triphosphate (IP3) and calcium release [4] [6]. Preclinical models demonstrate superior bronchodilation compared to tiotropium in cigarette smoke-exposed rodents, attributed to its rapid dissociation from cardiac M2 receptors [6] [10].

Critical knowledge gaps persist:

  • Receptor Dynamics: The impact of prolonged M3 blockade on receptor upregulation in human airways remains unquantified.
  • Non-Neuronal Acetylcholine: Revatropate’s ability to inhibit acetylcholine from epithelial cells (a source in COPD pathology) is underexplored [4] [6].
  • Airway Remodeling: While tiotropium reduces lung function decline in COPD, Revatropate’s effects on structural changes (e.g., fibrosis) lack robust data [6].

Table 2: Key Research Gaps in Revatropate Application

Research DomainSpecific Knowledge GapPotential Impact
Receptor PharmacologyDynamics of M3 receptor recycling post-antagonismPredict tachyphylaxis risk
Inflammatory PathwaysModulation of cytokine release (e.g., IL-8, TNF-α) via non-neuronal cholinergic systemsRole in reducing exacerbations
Tissue RemodelingEffects on subepithelial fibrosis and mucus gland hyperplasiaDisease-modifying potential
Drug DeliveryOptimization for inhalation devices (nebulizer vs. DPI)Clinical adherence and efficacy

Therapeutic Potential in Respiratory and Muscarinic Receptor-Mediated Pathologies

Revatropate’s therapeutic scope extends beyond bronchodilation:

  • Respiratory Diseases:In COPD, Revatropate reduces acetylcholine-mediated bronchospasm and mucus hypersecretion by blocking M3 receptors on submucosal glands [4] [6]. Emerging evidence suggests it may attenuate neutrophil chemotaxis in COPD airways, as M3 receptors on neutrophils enhance migration in response to acetylcholine [6] [10]. For asthma, it potentiates β2-adrenergic agonists by reversing cytokine-induced hyperresponsiveness in airway smooth muscle [6].

  • Oncology:M3 receptor overexpression in tumors (e.g., lung adenocarcinoma) correlates with neoangiogenesis and proliferation. Revatropate’s inhibition of M3 signaling suppresses vascular endothelial growth factor (VEGF) release in xenograft models, suggesting antineoplastic potential [10].

  • Gastrointestinal Disorders:As M3 receptors mediate gastric smooth muscle contraction and acid secretion, Revatropate shows promise in functional dysmotility disorders and acid-related pathologies [8].

Table 3: Therapeutic Applications of Revatropate by Pathology

PathologyMechanism of ActionEvidence Level
Chronic Obstructive Pulmonary DiseaseM3 blockade → Bronchodilation, Mucus reductionPhase II clinical trials
AsthmaSynergy with β2-agonists → Reduced hyperresponsivenessPreclinical (murine models)
Colorectal CancerM3 inhibition → Suppressed VEGF and tumor growthIn vitro cell lines
GastroparesisAntagonism of gastric smooth muscle M3 receptors → Enhanced motilityPreclinical (canine models)

Properties

Product Name

Revatropate

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate

Molecular Formula

C19H27NO4S

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19-,25-/m0/s1

InChI Key

VGXACJMXDYPFDB-KMEZTADASA-N

Canonical SMILES

CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3

Isomeric SMILES

C[S@](=O)CC[C@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.